An In-depth Technical Guide to the Chemical Properties and Structure of Dibromonitromethane
An In-depth Technical Guide to the Chemical Properties and Structure of Dibromonitromethane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of dibromonitromethane (CAS No. 598-91-4), a halogenated nitroalkane with significant potential in organic synthesis and drug development. This document delves into its core chemical and physical properties, molecular structure, spectroscopic signature, synthesis, and reactivity. Particular emphasis is placed on its applications as a versatile building block in the construction of complex molecular architectures relevant to the pharmaceutical industry.
Physicochemical and Spectroscopic Profile
Dibromonitromethane is a dense, colorless to pale yellow oil at room temperature.[1] A thorough understanding of its properties is fundamental for its safe handling and for the accurate analysis of reaction outcomes.
Chemical and Physical Properties
The key physicochemical properties of dibromonitromethane are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | CHBr₂NO₂ | [2][3] |
| Molecular Weight | 218.83 g/mol | [2][3] |
| CAS Number | 598-91-4 | [2] |
| Appearance | Colourless to Pale Yellow Oil | [1] |
| Boiling Point | 116 °C (at 20 Torr) | [1] |
| Density | 2.587 g/mL | [1] |
| Solubility | Soluble in dichloromethane, sparingly soluble in methanol | [1] |
| pKa (predicted) | -0.76 ± 0.50 | [1] |
| InChI | 1S/CHBr2NO2/c2-1(3)4(5)6/h1H | [2] |
| InChIKey | GQEVYCCMYUNRHJ-UHFFFAOYSA-N | [2] |
| SMILES | C([O-])(Br)Br | [2] |
Molecular Structure
Spectroscopic Data
The spectroscopic profile of dibromonitromethane is crucial for its identification and for monitoring reactions in which it participates.
1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Due to the presence of a single, highly deshielded proton, the ¹H NMR spectrum of dibromonitromethane is expected to show a singlet. Based on the spectrum of the closely related dibromomethane, which exhibits a singlet at approximately 4.95 ppm, the chemical shift for the proton in dibromonitromethane is anticipated to be further downfield due to the additional electron-withdrawing effect of the nitro group.[4]
-
¹³C NMR: The ¹³C NMR spectrum is expected to show a single resonance for the carbon atom. The chemical shift will be significantly influenced by the attached bromine and nitro groups. For comparison, the carbon in dibromomethane appears at around 21.6 ppm.[5] The presence of the nitro group in dibromonitromethane would likely shift this peak further downfield.
1.3.2. Infrared (IR) Spectroscopy
The vapor phase IR spectrum of dibromonitromethane is available on PubChem.[2] Key characteristic absorption bands are expected for the nitro group and the carbon-bromine bonds. The symmetric and asymmetric stretching vibrations of the NO₂ group typically appear in the regions of 1570–1490 cm⁻¹ and 1390–1300 cm⁻¹, respectively. The C-Br stretching vibration is expected to be observed in the fingerprint region, generally below 700 cm⁻¹.
1.3.3. Mass Spectrometry (MS)
The mass spectrum of dibromonitromethane will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ will appear as a triplet with a ratio of approximately 1:2:1. The most abundant fragments would likely result from the loss of a bromine atom or the nitro group. The GC-MS data available on PubChem shows major peaks at m/z 171, 173, and 175, corresponding to the [CHBr₂]⁺ fragment, which clearly displays the isotopic signature of two bromine atoms.[2]
Synthesis of Dibromonitromethane
The synthesis of dibromonitromethane typically involves the bromination of nitromethane. Careful control of reaction conditions is crucial to favor the formation of the dibrominated product over the mono- or tri-brominated species. The following protocol is adapted from optimized procedures for the synthesis of bromonitromethane, with modifications to promote di-substitution.[6][7]
Experimental Protocol: Bromination of Nitromethane
This protocol describes a laboratory-scale synthesis of dibromonitromethane. The key to favoring the dibrominated product is the use of a slight excess of bromine and careful pH control.
Materials:
-
Nitromethane
-
Sodium Hydroxide (NaOH)
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of sodium hydroxide in water and cool it to 0-5 °C using an ice-salt bath.
-
Slowly add nitromethane to the cold basic solution while stirring vigorously to form the sodium salt of nitromethane in situ.
-
From the dropping funnel, add a slight excess (approximately 2.1 to 2.2 equivalents) of liquid bromine dropwise to the reaction mixture. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.
-
After the bromine addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes to ensure complete reaction.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bisulfite solution until the reddish-brown color of excess bromine disappears.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude dibromonitromethane.
-
The crude product can be purified by vacuum distillation, though caution is advised due to the thermal sensitivity of nitro compounds.
Reactivity and Mechanistic Considerations
The reactivity of dibromonitromethane is dominated by the strong electron-withdrawing effects of the two bromine atoms and the nitro group. This electronic arrangement makes the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Reaction with Nucleophiles
Dibromonitromethane serves as a potent electrophile in reactions with various nucleophiles, including amines, thiolates, and carbanions. The reaction typically proceeds via a nucleophilic substitution mechanism where one of the bromine atoms acts as a leaving group. The presence of the second bromine atom and the nitro group stabilizes the transition state, facilitating the substitution.
Role in Cycloaddition Reactions
While not as extensively documented as for simpler nitroalkenes, the core structure of dibromonitromethane suggests its potential utility in cycloaddition reactions. For instance, dehydrobromination could potentially generate a reactive bromonitroethene intermediate, which could then participate as a dienophile in Diels-Alder reactions.[8] Further research in this area could unveil novel synthetic pathways to complex heterocyclic systems.
Applications in Drug Development
The functional group array in dibromonitromethane makes it a valuable precursor for the synthesis of various pharmaceutically relevant scaffolds. The nitro group can be readily reduced to an amine, a ubiquitous functional group in drug molecules.
Synthesis of Nitrogen-Containing Heterocycles
Dibromonitromethane is a key building block for the synthesis of various nitrogen-containing heterocycles. For example, it can be used in the construction of substituted pyrimidines and other related structures that form the core of many bioactive compounds.
As a Biocidal Agent
Halogenated nitroalkanes, including dibromonitromethane and its derivatives, are known for their broad-spectrum antimicrobial activity.[9] They are effective against a wide range of bacteria, fungi, and algae. This property is of interest in the development of new biocides and preservatives for pharmaceutical formulations and industrial applications. The mechanism of action is believed to involve the disruption of essential cellular processes through the reaction with critical biomolecules.
Safety and Handling
Dibromonitromethane is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, and is fatal if inhaled.[2]
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
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PubChemLite. (n.d.). Dibromonitromethane (CHBr2NO2). Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The reaction of geminal bromonitroalkanes with nucleophiles. Part 1. The decomposition of 2-bromo-2-nitropropane-1,3-diol ('Bronopol') in aqueous base. Retrieved from [Link]
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